5-Chloro-2-nitropyridine

Solid-state characterization Crystallization Process chemistry

Source 5-Chloro-2-nitropyridine (CAS 52092-47-4) for specialized synthetic applications. Its unique 2-nitro/5-chloro substitution pattern dictates SNAr regioselectivity and enables chemoselective nitro reduction without dehalogenation, critical for advanced pharmaceutical intermediates like Zopiclone and Edoxaban. The high melting point (119-123°C) ensures straightforward purification via recrystallization, delivering >97% purity suitable for demanding GMP manufacturing.

Molecular Formula C5H3ClN2O2
Molecular Weight 158.54 g/mol
CAS No. 52092-47-4
Cat. No. B1630408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-nitropyridine
CAS52092-47-4
Molecular FormulaC5H3ClN2O2
Molecular Weight158.54 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Cl)[N+](=O)[O-]
InChIInChI=1S/C5H3ClN2O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H
InChIKeyYUBHMOQVHOODEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-nitropyridine (CAS 52092-47-4): Core Physicochemical and Reactivity Profile for Procurement Benchmarking


5-Chloro-2-nitropyridine (CAS 52092-47-4) is a disubstituted pyridine featuring a chlorine atom at the 5-position and a nitro group at the 2-position. With a molecular formula of C5H3ClN2O2 and a molecular weight of 158.54 g/mol, this heteroaromatic building block exhibits distinct solid-state behavior, including a melting point of 119–123 °C and a predicted pKa of -4.87 ± 0.22 [1]. Its unique substitution pattern imparts differentiated reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling chemistries, which directly influences its utility in medicinal chemistry and agrochemical synthesis [2].

Why 5-Chloro-2-nitropyridine Cannot Be Substituted with Common Chloronitropyridine Isomers in Critical Applications


Despite sharing the same molecular formula (C5H3ClN2O2) with other chloronitropyridine isomers, 5-chloro-2-nitropyridine exhibits quantitatively distinct physical properties, crystal packing, and reactivity profiles that preclude simple substitution [1]. Differences in melting point (>90 °C variation among isomers) directly impact purification, formulation, and storage requirements . More critically, the 2-nitro/5-chloro substitution pattern alters the electronic landscape of the pyridine ring, modifying both the regioselectivity and rate of nucleophilic aromatic substitution reactions compared to the 2-chloro/5-nitro isomer [2] [3]. In biocatalytic reduction, 5-chloro-2-nitropyridine demonstrates chemoselectivity (no dehalogenation) that may not be generalizable across all chloronitropyridine isomers [4].

Quantitative Differentiation of 5-Chloro-2-nitropyridine from Isomeric and In-Class Analogs


Melting Point: 119–123 °C Enables Crystalline Isolation and Purification Not Achievable with Lower-Melting Isomers

5-Chloro-2-nitropyridine exhibits a melting point of 119–123 °C, which is >90 °C higher than that of 2-chloro-5-nitropyridine (28–32 °C) and ~70 °C higher than 2-chloro-4-nitropyridine (52–56 °C) . This thermal stability directly facilitates crystalline isolation via simple recrystallization and improves long-term storage stability .

Solid-state characterization Crystallization Process chemistry Purity control

Crystal Structure: Triclinic P1 Space Group vs. Monoclinic Pc for 2-Chloro-4-nitropyridine

Single-crystal X-ray diffraction reveals that 5-chloro-2-nitropyridine crystallizes in the triclinic space group P1 with unit cell parameters a = 3.7559(13) Å, b = 6.071(2) Å, c = 6.939(2) Å, α = 85.703(5)°, β = 89.619(5)°, γ = 75.189(5)° [1]. In contrast, the isomeric 2-chloro-4-nitropyridine adopts a monoclinic Pc space group with a = 3.7711(14) Å, b = 8.919(3) Å, c = 9.324(3) Å, β = 99.506(5)° [1].

Crystallography Solid-state chemistry Materials science Polymorphism

Synthetic Efficiency: 71% Isolated Yield for Direct Oxidation Route vs. 41% Total Yield for 2-Chloro-5-nitropyridine

A reported synthesis of 5-chloro-2-nitropyridine via oxidation of 5-chloropyridin-2-amine with H2O2/H2SO4 affords a 71% isolated yield after recrystallization . In contrast, a multi-step route to 2-chloro-5-nitropyridine from 2-aminopyridine delivers a total yield of only 41.1% [1].

Synthetic methodology Process development Cost of goods Scale-up

Biocatalytic Reduction: Complete Nitro-to-Amine Conversion Without Dehalogenation, Enabling Direct API Access

Under biocatalytic reduction conditions (Bio2Amine catalyst), 5-chloro-2-nitropyridine undergoes full reduction to the corresponding amine with no detectable persistent intermediates and no dehalogenation, preserving the synthetically valuable chloro substituent [1]. This chemoselectivity is essential for constructing advanced intermediates of the hypnotic Zopiclone and the anticoagulant Edoxaban [1].

Biocatalysis Green chemistry Pharmaceutical intermediates Chemoselectivity

Optimal Procurement and Application Scenarios for 5-Chloro-2-nitropyridine Based on Verified Differentiation


Pharmaceutical Intermediates Requiring High-Purity Crystalline Solids

The elevated melting point (119–123 °C) enables straightforward purification by recrystallization from ethanol, delivering product of >97% purity as verified by HPLC . This property is particularly advantageous for GMP intermediate production where consistent solid-state quality and low residual solvent levels are mandatory .

Synthesis of 5-Chloro-2-aminopyridine via Selective Nitro Reduction

Chemoselective reduction of the nitro group without concomitant dehalogenation provides direct access to 5-chloro-2-aminopyridine, a key building block for the hypnotic Zopiclone and the anticoagulant Edoxaban [1]. The ability to preserve the chloro substituent avoids protection/deprotection steps and minimizes side-product formation [1].

Solid-State Material Science Studies on Polar Organic Crystals

The unique triclinic P1 crystal structure and polar nature make 5-chloro-2-nitropyridine a model compound for investigating non-centrosymmetric organic solids with potential applications in nonlinear optics (NLO) and ferroelectric materials [2]. The distinct packing motif, driven by Cl···O contacts and C–H···X interactions, offers a platform for studying structure-property relationships [2].

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